1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a complex organic compound belonging to the imidazo[1,2-a]imidazole family. This compound is characterized by its unique structure, which includes multiple phenyl groups and a fused imidazole ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the fluorophenyl and methylphenyl groups. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo[1,2-a]imidazole ring system. This step may require high temperatures and the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to confirm these effects.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- 1-(4-bromophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- 1-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Uniqueness
Compared to these similar compounds, 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is unique due to the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C30H22FN3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C30H22FN3/c1-21-12-14-22(15-13-21)27-20-33-29(24-10-6-3-7-11-24)28(23-8-4-2-5-9-23)32-30(33)34(27)26-18-16-25(31)17-19-26/h2-20H,1H3 |
InChI Key |
STLKZOSZONBKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.